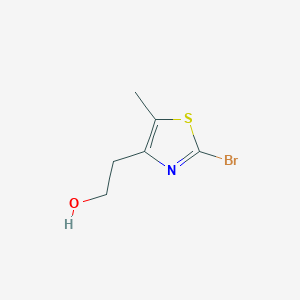

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole

説明

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole (BHMT) is an organic compound belonging to the thiazole family. It is an important chemical intermediate used in the synthesis of various compounds. BHMT is a colorless, odorless solid at room temperature and has a melting point of 146-148 °C. It is soluble in water, methanol, and chloroform, and is insoluble in ether. BHMT is a versatile compound and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in the textile industry.

科学的研究の応用

- Field : Organic Chemistry

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method : The process involves the use of a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

- Field : Medicinal Chemistry

- Application : Diazine alkaloids (pyridazine, pyrimidine and pyrazine) are a central building block for a wide range of pharmacological applications . They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Method : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines . Special attention is given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .

- Results : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents are intensively explored .

Catalytic Protodeboronation of Pinacol Boronic Esters

Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

- Field : Petroleum Chemistry

- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : The review discusses various issues related to the synthesis of unsaturated adamantane derivatives, to the development of novel methods for their preparation, and to the polymerization reactions .

- Results : Since the publication of the monograph, various researchers around the world have added extensive theoretical and experimental data in this area .

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Method : Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

Advances in the Chemistry of Unsaturated Adamantane Derivatives

Selection of Boron Reagents for Suzuki–Miyaura Coupling

- Field : Nanotechnology

- Application : The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Method : This review discusses various issues related to the synthesis of unsaturated adamantane derivatives, to the development of novel methods for their preparation, and to the polymerization reactions .

- Results : Since the publication of the monograph, various researchers around the world have added extensive theoretical and experimental data in this area .

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Method : Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

Synthesis of Natural and Synthetic Nanodiamonds

Suzuki–Miyaura Coupling

特性

IUPAC Name |

2-(2-bromo-5-methyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-4-5(2-3-9)8-6(7)10-4/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZBITCNTMZGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620524 | |

| Record name | 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole | |

CAS RN |

496062-16-9 | |

| Record name | 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)

![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)